molecular formula C6H4F3NO2 B2845553 4-(trifluoromethyl)-1H-Pyrrole-3-carboxylic acid CAS No. 123324-24-3

4-(trifluoromethyl)-1H-Pyrrole-3-carboxylic acid

Cat. No.: B2845553
CAS No.: 123324-24-3
M. Wt: 179.098
InChI Key: CFNJWBNBIDWUEN-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1H-Pyrrole-3-carboxylic acid is a compound that features a trifluoromethyl group attached to a pyrrole ring, which is further substituted with a carboxylic acid group. This compound is of significant interest due to the unique properties imparted by the trifluoromethyl group, which is known for its strong electron-withdrawing effects and its influence on the biological activity of molecules.

Preparation Methods

The synthesis of 4-(trifluoromethyl)-1H-Pyrrole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the trifluoromethylation of pyrrole derivatives. This process typically uses reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3) under specific reaction conditions . Another approach involves the use of trifluoromethyl sulfonic acid as a catalyst for the acylation of pyrrole derivatives . Industrial production methods often employ similar strategies but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-(Trifluoromethyl)-1H-Pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

4-(Trifluoromethyl)-1H-Pyrrole-3-carboxylic acid can be compared with other trifluoromethyl-substituted compounds such as:

These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research and industry.

Biological Activity

4-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's unique trifluoromethyl group enhances its pharmacological properties, making it a subject of interest for various therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the use of trifluoromethylated precursors and standard organic reactions such as cyclization and functional group transformations. The characterization of this compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays have shown that it can induce apoptosis in various cancer cell lines. For instance, in a study involving xenograft models, the compound was administered at a dose of 15 mg/kg, leading to robust cleavage of PARP and caspase-3, which are markers of apoptosis .

Table 1: Antitumor Efficacy of this compound

Cell LineConcentration (μM)Growth Inhibition (%)Apoptosis Markers Cleaved
HL-601077.10Yes
RPMI-82261092.13Yes
UO-3110SignificantYes

The compound showed a notable growth inhibition percentage against leukemia cell lines (HL-60 and RPMI-8226) and renal cancer cell lines (UO-31), indicating its potential as an effective anticancer agent.

Antimicrobial Activity

In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity. Studies suggest that derivatives of pyrrole, including this compound, demonstrate significant activity against various bacterial strains. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Table 2: Antimicrobial Activity of Pyrrole Derivatives

CompoundMIC (μg/mL)Target Pathogen
This compound3.125Staphylococcus aureus
Control (Isoniazid)0.25Mycobacterium tuberculosis
Control (Ciprofloxacin)2Escherichia coli

These findings highlight the compound's potential as a lead structure for developing new antibacterial agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to the structural features of the pyrrole ring and the trifluoromethyl substituent. Studies have indicated that modifications to the pyrrole structure can significantly alter its biological efficacy. For example, compounds with additional functional groups on the pyrrole ring have shown enhanced interaction with target proteins involved in cancer cell proliferation .

Case Studies

Several case studies have reported on the efficacy of this compound in preclinical settings:

  • Xenograft Models : In SCID mice bearing H146 xenograft tumors, administration of the compound resulted in significant tumor reduction and apoptosis induction within tumor tissues.
  • In Vitro Cytotoxicity : Compounds derived from this structure were screened against the NCI 60 cancer cell line panel, revealing promising antiproliferative activities across various cancer types.

Properties

IUPAC Name

4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2/c7-6(8,9)4-2-10-1-3(4)5(11)12/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNJWBNBIDWUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123324-24-3
Record name 4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
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